FA-Lys-Leu-OH

Description

Structure

3D Structure

Properties

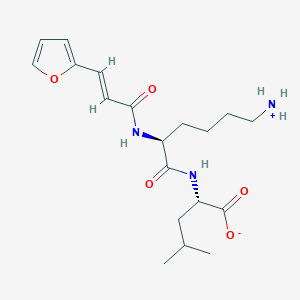

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXYEFZDLANHTQ-FHQWLQQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stability, Storage, and Reconstitution of FA-Lys-Leu-OH

Executive Summary

FA-Lys-Leu-OH (Furanacryloyl-L-lysyl-L-leucyl-OH) is a specialized synthetic chromogenic substrate used primarily for the kinetic characterization of neutral metalloproteases, most notably Thermolysin . Its utility relies on a specific spectral shift upon hydrolysis of the peptide bond. Because its analytical value depends entirely on the integrity of the furanacryloyl chromophore and the peptide backbone, strict adherence to storage and reconstitution protocols is non-negotiable.

This guide provides a self-validating framework for handling FA-Lys-Leu-OH, designed to minimize experimental variance caused by substrate degradation.

Part 1: Physicochemical Profile & Stability Mechanisms

To preserve the molecule, one must understand the mechanisms that destroy it. FA-Lys-Leu-OH is susceptible to three primary degradation pathways:

Physicochemical Properties

| Property | Specification | Critical Note |

| Full Name | N-[3-(2-Furyl)acryloyl]-L-lysyl-L-leucine | "FA" denotes the chromophore. |

| Molecular Weight | ~427.5 g/mol | Varies slightly if supplied as a salt (e.g., HCl). |

| Solubility | Soluble in neutral buffers (pH 7.0–7.5) | Avoid acidic dissolution; may precipitate. |

| Chromophore | Furanacryloyl group | Absorbs strongly at ~345 nm. |

Degradation Mechanisms[1]

-

Spontaneous Hydrolysis: The peptide bond between Lysine and Leucine is thermodynamically unstable in solution over time, especially if the pH deviates significantly from neutral or if the temperature rises.

-

Photochemical Degradation: The conjugated double bond system of the furanacryloyl group is photosensitive. Prolonged exposure to ambient light can cause isomerization or bleaching, altering the extinction coefficient (

). -

Hygroscopic Aggregation: As a lyophilized powder, the peptide is hygroscopic. Moisture absorption leads to local hydrolysis and makes accurate weighing impossible.

Part 2: Storage Protocols

A. Long-Term Storage (Lyophilized Powder)

Standard: Store at -20°C (or -80°C for >6 months). Critical Control: The vial must be kept in a desiccator or a sealed container with silica gel packets.

Protocol:

-

Upon receipt, inspect the vial for clumping (sign of moisture).

-

Wrap the vial in aluminum foil if it is not in an amber glass container to prevent light exposure.

-

Place in a secondary container with desiccant before freezing.

B. Working Solution Storage (Reconstituted)

Rule of Thumb: FA-Lys-Leu-OH in solution is unstable .

-

Immediate Use: Prepare fresh for each assay whenever possible.

-

Short-Term: Stable for <4 hours at 4°C (on ice) in the dark.

-

Frozen Aliquots: If necessary, freeze at -80°C. Do NOT refreeze after thawing.

C. Workflow Visualization

The following diagram illustrates the critical decision pathways for storage and reconstitution to ensure data integrity.

Caption: Critical workflow for minimizing moisture introduction and hydrolytic degradation during handling.

Part 3: Reconstitution & Assay Validation

Reconstitution Protocol

Objective: Create a stock solution (typically 1–10 mM) that is accurate and stable.

Reagents:

-

Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 (Standard for Thermolysin).

-

Calcium: 10 mM CaCl₂ (Essential for Thermolysin stability, often included in the assay buffer).[1]

-

Solvent (Optional): If high concentration (>5 mM) is required, dissolve first in a minimal volume of DMF (Dimethylformamide), then dilute with buffer.

Step-by-Step:

-

Equilibration: Remove the lyophilized vial from the freezer and place it in a desiccator at room temperature for 30 minutes. Why: Opening a cold vial causes atmospheric moisture to condense on the peptide, ruining the remaining powder.

-

Weighing: Weigh the necessary amount in low light.

-

Dissolution: Add the buffer. Vortex gently. Avoid vigorous shaking which can cause foaming and protein denaturation (if enzyme is present) or surface adsorption.

-

Filtration (Optional): If used for precise kinetics, filter through a 0.22 µm PVDF filter to remove dust/aggregates.

Self-Validating Quality Control (The "Blank" Check)

Before running your enzyme assay, you must validate the substrate integrity.

-

The A345 Check: Measure the absorbance of your substrate stock at 345 nm.

-

The Blank Rate: Monitor the absorbance of the substrate without enzyme for 5 minutes.

-

Result: The slope should be effectively zero.

-

Failure Mode: If absorbance decreases spontaneously, your buffer may be contaminated with proteases, or the pH is too high, causing autolysis.

-

Enzymatic Reaction Pathway

The following diagram details the reaction mechanism utilized in the assay.

Caption: Mechanism of action. Hydrolysis of the Lys-Leu bond perturbs the FA chromophore, reducing absorbance at 345nm.

Part 4: Technical Summary Table

| Parameter | Recommendation |

| Storage (Powder) | -20°C, Desiccated, Dark. |

| Storage (Solution) | Do not store. Freeze -80°C single-use aliquots if unavoidable. |

| Assay Buffer | 50 mM HEPES or Tris, 10 mM CaCl₂, pH 7.5. |

| Detection Wavelength | 345 nm (Extinction coefficient |

| Handling Precaution | Protect from light; Equilibrate to RT before opening. |

References

- Federici, G., et al. (1985). Thermolysin-catalyzed hydrolysis of FA-Lys-Leu-OH: Kinetics and mechanism.

-

Inouye, K. (1992).[2] Effects of Salts on the Hydrolysis of Furanacryloyl-Substrates by Thermolysin. Journal of Biochemistry. (Contextualizes the use of FA-substrates in high salt conditions).

Sources

The Strategic Command of N-Terminal Protection in Peptide Synthesis

Topic: Role of N-terminal Protecting Groups in Peptide Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the precise architecture of Solid-Phase Peptide Synthesis (SPPS), the N-terminal protecting group acts as the primary gatekeeper. It is not merely a chemical shield but the central determinant of the synthetic strategy, dictating solvent compatibility, resin selection, and the orthogonality of side-chain manipulation. For drug development professionals, the choice between Fmoc, Boc, or specialized groups (Alloc, Cbz, Photolabile) is a decision that impacts yield, purity, and the feasibility of complex modifications like cyclization or stapling.[1] This guide dissects the mechanistic roles, strategic selection, and troubleshooting of these groups, moving beyond basic textbook definitions to field-proven application.[1]

Fundamentals of Orthogonality

The success of modern peptide synthesis relies on the principle of orthogonality : the ability to selectively deprotect one functional group in the presence of others using a completely different chemical mechanism.[3]

-

Temporary Protection (N-terminus): Must be removed at every cycle to propagate the chain.

-

Permanent Protection (Side-chains): Must remain stable throughout chain assembly and be removed only during final cleavage.

Visualization: The Orthogonality Concept

The following diagram illustrates the two dominant orthogonal systems in SPPS.

Figure 1: Comparison of orthogonal protection schemes. The Fmoc strategy relies on a base/acid orthogonality, while Boc relies on graduated acid lability.[1]

The Big Two: Fmoc vs. Boc Chemistries

9-Fluorenylmethoxycarbonyl (Fmoc)

Mechanism: Fmoc removal is driven by a base-induced

-

Reagent: 20% Piperidine in DMF.[4]

-

Scavenging: The liberated DBF is highly electrophilic and can re-attach to the free amine. Piperidine acts as both the base and the scavenger, forming a stable adduct.

-

Advantages: Eliminates the need for repetitive acid exposure; compatible with acid-sensitive modifications (e.g., glycosylation, phosphorylation).[1]

-

Greener Alternatives: Due to piperidine’s regulation and toxicity, 4-methylpiperidine or DBN (1,5-diazabicyclo[4.3.0]non-5-ene) are increasingly used as efficient, greener substitutes.

tert-Butyloxycarbonyl (Boc)

Mechanism: Boc removal occurs via acidolysis. The tert-butyl carbamate is protonated, leading to the collapse of the carbamate into isobutylene and CO₂.

-

Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

-

Advantages: Highly soluble intermediates; reduced aggregation in "difficult" sequences due to protonation of the N-terminus (breaking H-bonds).

-

Limitations: Requires HF (Hydrofluoric acid) for final cleavage, which is hazardous and incompatible with glass/standard labware.[1]

Comparative Data Analysis

| Feature | Fmoc Strategy | Boc Strategy |

| Deprotection Condition | Base (20% Piperidine) | Acid (50% TFA) |

| Cleavage Condition | Mild Acid (95% TFA) | Strong Acid (HF or TFMSA) |

| Orthogonality | True Orthogonal (Base/Acid) | Graduated Acid Lability |

| Aggregation Risk | Higher (Neutral chain) | Lower (Protonated chain repels) |

| Safety Profile | Safer (No HF required) | Hazardous (HF required) |

| Cost | Higher per cycle (Reagents) | Lower per cycle |

Specialized N-Protecting Groups[6][7]

When standard SPPS fails or complex topologies (cyclic, branched) are required, these specialized groups provide the necessary third dimension of orthogonality.[1]

Allyloxycarbonyl (Alloc)[1]

-

Role: Used for orthogonal protection of specific residues (e.g., Lysine side chains) or N-termini in cyclic peptide synthesis.[1]

-

Deprotection: Palladium-catalyzed allyl transfer.

-

Mechanism: Pd(0) complexes with the allyl group.[2] A scavenger (nucleophile) is required to accept the allyl cation.

-

Protocol: Pd(PPh₃)₄ (0.1 eq) + Phenylsilane (20 eq) in DCM.[1] Phenylsilane is preferred over tributyltin hydride due to lower toxicity.

Benzyloxycarbonyl (Cbz / Z)[1]

-

Role: Highly stable to acids (TFA) and bases. Often used in solution-phase synthesis or for "capping" N-termini in fragment condensation.

-

Deprotection:

-

Stability: Completely stable to Fmoc and Boc deprotection cycles.

Photolabile Groups (NPPOC / NVOC)[1]

-

Role: Essential for Spatially Resolved Synthesis (e.g., peptide microarrays) or light-triggered release (caged peptides).[1]

-

NPPOC: 2-(2-nitrophenyl)propyloxycarbonyl.[6][7] Cleaves ~2x faster than NVOC.

-

Condition: UV irradiation at 365 nm (Hg lamp or LED).[1]

-

Mechanism: Norrish Type II photocleavage yielding a nitroso ketone and CO₂.

Strategic Selection & Troubleshooting

Preventing Diketopiperazine (DKP) Formation

The Problem: When the second amino acid is Proline or Glycine, the free amine after Fmoc removal can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.

Mechanism Visualization:

Figure 2: Pathway of DKP formation, particularly prevalent in sequences with C-terminal Proline.[1][4]

Prevention Strategy:

-

Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin.[4] The bulky trityl group sterically hinders the attack.[4]

-

Optimized Cocktail: Use DBU (2%) + Piperazine (5%) in NMP instead of piperidine. This is a milder base that reduces the rate of cyclization.

Overcoming Aggregation

The Problem: Inter-chain hydrogen bonding (beta-sheets) causes the resin to shrink, leading to incomplete coupling (deletion sequences). Solution:

-

Pseudoproline Dipeptides: Introduce a "kink" in the backbone (oxazolidine ring) derived from Ser/Thr/Cys. This disrupts beta-sheets and increases solvation.

-

Hmb/Dmb Protection: Backbone protection on Glycine residues prevents H-bonding.

Experimental Protocols

Protocol A: Standard Fmoc Deprotection (Manual)

-

Drain reaction vessel.

-

Wash resin with DMF (3 x 1 min).

-

Add 20% Piperidine in DMF (approx. 10 mL per gram of resin).

-

Agitate for 5 minutes. Drain.

-

Add fresh 20% Piperidine in DMF.

-

Agitate for 15 minutes. Drain.

-

Wash resin with DMF (5 x 1 min) to remove all piperidine (critical to prevent premature cleavage of Fmoc-active ester in next step).

-

Note: Monitor UV absorbance of the wash at 301 nm (dibenzofulvene-piperidine adduct) to verify completion.

-

Protocol B: Alloc Deprotection (Orthogonal)

Use for removing Alloc from Lys(Alloc) or N-terminus without affecting Fmoc/tBu.[1]

-

Swell resin in DCM under Argon.

-

Prepare Catalyst: Dissolve Pd(PPh₃)₄ (0.1 eq relative to Alloc groups) in dry DCM.

-

Reaction: Add mixture to resin. Agitate gently under Argon for 30 minutes.

-

Repeat: Drain and repeat with fresh catalyst/silane solution for another 30 minutes.

-

Wash: DCM (3x), DMF (3x), then 0.5% Sodium Diethyldithiocarbamate in DMF (3x) to remove Palladium residue (wash turns yellow/brown if Pd is present).[1]

References

-

Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

-

BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Link

-

Thieriet, N., et al. (2000).[1] Alloc protecting group removal protocol using Phenylsilane. Organic Letters. Link[1]

-

Sigma-Aldrich. (2025). Solving Aspartimide Formation in Fmoc SPPS. Link

-

MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 8. chem.uci.edu [chem.uci.edu]

Mastering the Matrix: A Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) is the engine of modern peptide drug discovery. Since R.B. Merrifield’s Nobel Prize-winning conceptualization in 1963, the field has evolved from a brute-force chemical approach to a refined, automated science. However, the democratization of automated synthesizers often masks the complex chemical causality required to synthesize "difficult" sequences.

This guide is designed for the professional scientist. It moves beyond the "add reagent A to B" instruction set to explore the mechanistic rationale behind resin selection, coupling efficiency, and green chemistry adaptations. It serves as a self-validating protocol for high-fidelity peptide assembly.

Part 1: The Strategic Foundation (Fmoc vs. Boc)[1][2]

The first decision in any synthetic campaign is the protection strategy. While Boc chemistry was the original standard, Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become the industry dominant due to its orthogonality and safety profile.

The Orthogonality Principle

In SPPS, "orthogonality" refers to the ability to remove one protecting group without affecting others.

-

Fmoc: Labile to base (secondary amines like piperidine).

-

Side-chain protection (tBu, Trt, Pbf): Labile to acid (TFA).

-

Result: You can deprotect the N-terminus repeatedly without stripping the side chains or cleaving the peptide from the resin.

Table 1: Comparative Analysis of SPPS Strategies

| Feature | Fmoc Chemistry (Modern Standard) | Boc Chemistry (Traditional/Specialized) |

| N-Terminus Deprotection | Base: 20% Piperidine in DMF | Acid: 50% TFA in DCM |

| Side-Chain Cleavage | Acid: 95% TFA | Strong Acid: HF (Hydrofluoric Acid) |

| Resin Linkage Stability | Stable to Base; Cleaved by Acid | Stable to TFA; Cleaved by HF |

| Safety Profile | Moderate (Corrosive TFA used only at end) | High Risk (HF is extremely toxic/corrosive) |

| Aggregation Issues | Higher risk (solvation can be tricky) | Lower risk (TFA breaks up aggregates) |

| Primary Application | Routine synthesis, GMP production, phosphopeptides | Difficult sequences, base-sensitive analogs |

Senior Scientist Insight: While Fmoc is safer, Boc chemistry is still superior for synthesizing "difficult" hydrophobic sequences because the repetitive TFA washes disrupt beta-sheet aggregation on the resin, which is a common cause of deletion sequences in Fmoc synthesis [1].

Part 2: The Matrix (Resin Selection)

The resin is not just a bucket; it is a C-terminal protecting group. Choosing the wrong resin limits your downstream modifications.

Rink Amide Resin (The Workhorse)

-

Yields: Peptide Amides (C-terminus = CONH₂).

-

Mechanism: The linker is cleaved by 95% TFA.

-

Use Case: Most peptide drugs (e.g., GLP-1 agonists) are C-terminal amides to mimic the native protein backbone and increase half-life.

Wang Resin

-

Yields: Peptide Acids (C-terminus = COOH).

-

Mechanism: Acid-labile p-alkoxybenzyl alcohol linker.

-

Risk: Prone to diketopiperazine (DKP) formation if Proline or Glycine is at the C-terminus.

2-Chlorotrityl Chloride (2-CTC) Resin

-

Mechanism: Extremely acid-sensitive (cleaves with 1% TFA).

-

Strategic Advantage: The steric bulk of the trityl group prevents DKP formation. It allows you to cleave the peptide with side-chain protection intact for fragment condensation strategies [2].

Part 3: The Engine (Coupling Reagents & Mechanism)

The formation of the amide bond requires activation of the carboxylic acid. The evolution of coupling reagents has moved from carbodiimides (DCC) to phosphonium salts (BOP) to the current gold standard: Uronium/Aminium salts (HATU/HBTU) and Oxyma .

The Mechanism of Activation

The goal is to convert the inert carboxylic acid into a reactive active ester.

Figure 1: Simplified activation mechanism using uronium salts. The base deprotonates the acid, which attacks the activator (HATU), forming a reactive ester that is susceptible to aminolysis.

Reagent Selection Guide

-

DIC + Oxyma Pure: The modern "Green" standard. Safer than HOBt (explosive risk) and highly efficient.[3][4] Excellent for preventing racemization (loss of chirality) [3].[3]

-

HATU: The "Nuclear Option." Use this for difficult couplings (sterically hindered amino acids like Aib or N-methylated residues). It is more expensive but yields the highest conversion rates.

-

HBTU/TBTU: The economical workhorses for routine couplings.

Part 4: The Workflow (Self-Validating Protocol)

This protocol outlines a standard Fmoc synthesis cycle on Rink Amide resin.

Figure 2: The SPPS Cycle. Note the critical QC checkpoints (Kaiser Test) to prevent deletion sequences.

Detailed Protocol (Manual Synthesis)

1. Resin Swelling (Crucial Step)

-

Action: Place resin in the reaction vessel.[5][6][7] Add DMF (Dimethylformamide) and let sit for 30 minutes.

-

Why: Dry resin beads are collapsed. Solvation expands the polymer matrix, exposing the reactive sites.

2. Deprotection (Fmoc Removal)

-

Reagent: 20% Piperidine in DMF (v/v).

-

Step: Add solution, shake for 3 mins. Drain. Add fresh solution, shake for 10 mins.

-

Validation: The waste solution should be UV-active (dibenzofulvene adduct).

3. The Kaiser Test (Ninhydrin Test)

-

Action: Take a few beads.[7][8] Add 1 drop each of Phenol, KCN, and Ninhydrin solutions. Heat at 100°C for 2 mins.

-

Result:

-

Blue Beads: Free amine present (Deprotection successful).

-

Colorless/Yellow: No free amine (Coupling successful).[8]

-

4. Activation & Coupling

-

Cocktail: Dissolve 5.0 eq Amino Acid + 5.0 eq HATU in DMF. Add 10.0 eq DIEA (Diisopropylethylamine).

-

Action: Add immediately to resin. Shake for 45–60 mins.

-

Why: The active ester hydrolyzes over time; pre-activation should not exceed 2-3 minutes.

5. Cleavage (The Finale)

-

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Action: Shake for 2-3 hours. Precipitate filtrate in cold Diethyl Ether.

-

Why TIS? It acts as a "scavenger" to trap reactive carbocations (t-butyl cations) released during deprotection, preventing them from re-attaching to the peptide (e.g., on Tryptophan or Cysteine).

Part 5: Troubleshooting & Advanced Tactics

Aggregation (The "Difficult Sequence")

Between 5–12 amino acids, beta-sheet hydrogen bonding can cause the peptide chains to clump, making the N-terminus inaccessible.

-

Symptom: Sudden drop in coupling efficiency or "deletion" sequences in Mass Spec.

-

Solution: Use Pseudoproline dipeptides. These introduce a "kink" in the backbone, disrupting secondary structure and restoring solubility [4].

Racemization (Cysteine & Histidine)

Cysteine is prone to racemization (L to D conversion) during coupling, especially at high pH.

-

Solution: Use DIC/Oxyma instead of HATU/DIEA for Cysteine coupling. Avoid pre-activation. Keep the base concentration low.

Green SPPS (Sustainability)

DMF is reprotoxic.[9] The industry is shifting toward green solvents.

-

Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or N-Butylpyrrolidinone (NBP) .

-

Protocol: 2-MeTHF can replace DMF in washing and coupling steps with minimal yield loss, though resin swelling properties must be verified for the specific resin type [5].

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[5] Tetrahedron Letters, 30(30), 3943-3946. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Sampson, W. R., et al. (1999). The synthesis of difficult peptides using pseudoproline dipeptides. Journal of Peptide Science, 5(9), 403-409. Link

-

Jad, Y. E., et al. (2016).[9] Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814. Link

Sources

Technical Deep Dive: FA-Lys-Leu-OH for Carboxypeptidase Kinetics

The following technical guide details the application, mechanism, and experimental protocols for FA-Lys-Leu-OH (Furanacryloyl-L-Lysyl-L-Leucine), a specialized chromogenic substrate used primarily in the kinetic characterization of carboxypeptidases.

Content Type: Technical Guide / Whitepaper Audience: Biochemists, Enzymologists, and Drug Discovery Scientists

Executive Summary: The Role of FA-Lys-Leu-OH

FA-Lys-Leu-OH is a synthetic dipeptide derivative used as a spectrophotometric substrate to assay the activity of serine carboxypeptidases, most notably Carboxypeptidase Y (CPD-Y) .

Unlike simple peptide bonds which are optically silent in the near-UV/Vis range, the N-terminal Furanacryloyl (FA) group serves as a chromophore. When the C-terminal Leucine is cleaved, the electronic environment of the FA group shifts, resulting in a measurable change in absorbance. This allows for continuous, real-time monitoring of enzyme kinetics without the need for secondary reagents or termination steps.

Chemical Identity

| Property | Detail |

| Full Name | |

| Abbreviation | FA-Lys-Leu-OH (or Fa-Lys-Leu) |

| Molecular Formula | |

| Role | Chromogenic Substrate (P1 = Lys, P1' = Leu) |

| Target Enzyme | Serine Carboxypeptidases (e.g., CPD-Y) |

| Detection Method | UV-Vis Spectrophotometry (Differential Absorbance) |

Mechanism of Action

To use FA-Lys-Leu-OH effectively, one must understand the structural causality of the assay.

The Furanacryloyl Shift

The FA group is conjugated to the

-

Substrate State: In FA-Lys-Leu-OH, the FA group is influenced by the peptide bond between Lys and Leu.

-

Enzymatic Cleavage: Carboxypeptidase Y attacks the C-terminal peptide bond.

-

Product State: The reaction releases free Leucine and FA-Lys-OH .

-

Signal: The removal of the hydrophobic Leucine residue and the formation of a new free carboxylate on the Lysine causes a "blue shift" or a decrease in extinction coefficient (

) at specific wavelengths (typically monitored between 324 nm and 345 nm).

Reaction Pathway Diagram

The following diagram illustrates the hydrolysis pathway and the resulting signal generation.

Caption: Kinetic pathway of FA-Lys-Leu-OH hydrolysis by Carboxypeptidase Y, leading to a detectable spectral shift.

Experimental Protocol: Kinetic Assay

Directive: This protocol is designed for a standard 1 cm pathlength quartz cuvette using a UV-Vis spectrophotometer.

Materials Required[1][2][3][4][5]

-

Substrate: FA-Lys-Leu-OH (Lyophilized powder).

-

Enzyme: Carboxypeptidase Y (purified).

-

Buffer: 50 mM MOPS or MES buffer (pH 6.5 – 7.0). Note: Phosphate buffers can sometimes inhibit specific metallo-contaminants, but CPD-Y is a serine protease; MOPS is generally safer for stability.

-

Solvent: Dimethylformamide (DMF) or Methanol (for stock solubilization).

Step-by-Step Workflow

Step 1: Substrate Stock Preparation

The FA group renders the peptide somewhat hydrophobic. Direct dissolution in buffer is often slow and can lead to concentration errors.

-

Weigh approximately 5 mg of FA-Lys-Leu-OH.[1]

-

Dissolve in a minimal volume of DMF (e.g., 100-200 µL) to ensure complete solvation.

-

Dilute with deionized water to a final concentration of 10 mM.

-

Critical Check: Ensure no precipitation occurs upon water addition. If it does, increase the DMF ratio (keep final assay DMF < 5%).

-

Step 2: Determination of

(Differential Extinction Coefficient)

To calculate

-

Prepare a mixture of Substrate (e.g., 100 µM) in assay buffer.

-

Measure Absorbance (

) at 324 nm. -

Add a high concentration of enzyme to force total hydrolysis rapidly.

-

Measure Absorbance (

) once the signal stabilizes. -

Calculate

.-

Typical Value:

(Verify experimentally as this varies with pH).

-

Step 3: Kinetic Measurement

-

Blanking: Zero the spectrophotometer with buffer containing the same percentage of DMF as your samples.

-

Reaction Mix: In the cuvette, add:

-

Buffer (to final volume, e.g., 980 µL)

-

Substrate Stock (variable concentrations, e.g., 10 µL to reach 0.1 mM)

-

-

Equilibration: Allow to equilibrate to 25°C (or 37°C) for 3 minutes.

-

Initiation: Add Enzyme (e.g., 10 µL). Mix by inversion immediately.

-

Recording: Monitor the decrease in absorbance at 324 nm (or 345 nm) for 2-5 minutes.

-

Rate Calculation: Determine the initial velocity (

) from the linear portion of the slope.

Assay Logic Flow

Caption: Operational workflow for determining kinetic parameters using FA-Lys-Leu-OH.

Data Analysis & Interpretation

Calculating Kinetic Parameters

To validate the enzyme's affinity for the Lys-Leu bond, fit your data to the Michaelis-Menten equation.

| Parameter | Formula | Significance |

| Velocity ( | Rate of product formation ( | |

| Derived from Plot | Substrate concentration at | |

| Turnover number. | ||

| Specificity Constant | The efficiency of the enzyme for this specific substrate. |

Interpretation of Results

-

High

: Indicates weak binding. For CPD-Y, if the -

Non-Linearity: If the absorbance trace curves too early, you may be experiencing product inhibition (common in peptide hydrolysis) or substrate depletion. Ensure

substrate conversion for initial rate calculation.

Troubleshooting & Pitfalls

Spontaneous Hydrolysis

FA-esters and amides can be labile at high pH.

-

Symptom:[2][3] Background drift in absorbance before enzyme addition.

-

Fix: Ensure pH is

. If testing alkaline pH, run a "No-Enzyme" control and subtract the background slope.

Inner Filter Effect

The FA group absorbs strongly in the UV. High substrate concentrations (>1 mM) may exceed the linear range of the spectrophotometer (Abs > 2.0).

-

Fix: Measure at an off-peak wavelength (e.g., 345 nm instead of 324 nm) where the extinction coefficient is lower, allowing for higher concentrations without saturating the detector.

Solubility Artifacts

If the baseline is noisy, micro-precipitates may be forming.

-

Fix: Increase DMF concentration (up to 10%) or add a non-ionic detergent like Triton X-100 (0.01%) if compatible with the enzyme.

References

-

Stennicke, H. R., et al. (1996). Increase of the P1 Lys/Leu substrate preference of carboxypeptidase Y by rational design based on known primary and tertiary structures of serine carboxypeptidases. National Institutes of Health (PubMed). Available at: [Link]

- Context: Establishes FA-Lys-Leu-OH as a specific probe for P1 specificity changes in CPD-Y mutants.

- Context: Source for commercial availability and general handling of FA-peptide substr

- Mock, W. L., et al. (1996). Mechanism of Carboxypeptidase Y. Bioorganic Chemistry.

Sources

Potential research applications of Lys-Leu dipeptides

Technical Monograph: Lys-Leu (KL) Dipeptide – Mechanistic Targets and Therapeutic Utility

Executive Summary The dipeptide L-Lysyl-L-Leucine (Lys-Leu or KL) represents a distinct class of bioactive short-chain peptides derived primarily from the hydrolysis of whey, egg, and soy proteins. Unlike longer oligopeptides, KL exhibits a unique pharmacokinetic profile driven by high-affinity transport via the PEPT1 solute carrier. While often overshadowed by its regioisomer Leu-Lys (LK), KL demonstrates specific utility in metabolic regulation, nitrogen retention, and moderate ACE inhibition. This guide analyzes the physicochemical behavior, therapeutic applications, and synthesis protocols for Lys-Leu, designed for researchers in peptide therapeutics and functional food formulation.

Physicochemical Profile & Bioavailability

The therapeutic viability of any peptide hinges on its stability and absorption. Lys-Leu (MW: ~259.35 g/mol ) possesses an amphiphilic nature, combining the cationic side chain of Lysine with the hydrophobic isobutyl group of Leucine.

The PEPT1 Transport Advantage

The primary barrier to peptide efficacy is intestinal hydrolysis and poor membrane permeability. Lys-Leu bypasses passive diffusion constraints by acting as a substrate for PepT1 (SLC15A1) , a proton-coupled oligopeptide transporter.

-

Mechanism: PepT1 utilizes an inwardly directed proton gradient (

) to drive the active transport of di/tripeptides. -

Structural Determinants: Research indicates that while PepT1 has low affinity for cationic-cationic dipeptides (e.g., Lys-Lys), the presence of a hydrophobic residue (Leucine) significantly enhances binding affinity and translocation velocity.

-

Bioavailability Data: In comparative studies (e.g., Scophthalmus maximus models), dietary Lys-Leu was utilized more efficiently for protein synthesis than equivalent molar concentrations of free Lysine and Leucine, suggesting that the dipeptide form protects the amino acids from premature oxidation or bacterial degradation in the gut lumen [1].

Metabolic Stability

Once intracellular, Lys-Leu is subject to hydrolysis by cytosolic peptidases. However, its half-life is sufficient to trigger signal transduction pathways before degradation. The N-terminal Lysine provides resistance against certain aminopeptidases that prefer hydrophobic N-termini, although it remains susceptible to broad-spectrum hydrolases.

Therapeutic Applications & Mechanisms

Cardiovascular Modulation (ACE Inhibition)

Lys-Leu acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin System (RAS).

-

Mechanism: ACE is a zinc-metallopeptidase. The C-terminal Leucine of KL interacts with the hydrophobic pocket (S1' subsite) of ACE, while the N-terminal amine coordinates with the Zinc ion (

) at the active site, disrupting the conversion of Angiotensin I to the vasoconstrictor Angiotensin II. -

Potency: While less potent than longer hydrophobic peptides (e.g., Val-Pro-Pro), KL offers a balanced profile of bioavailability vs. affinity.

Antioxidant & Anti-Glycation Activity

Recent studies in Caenorhabditis elegans have elucidated the role of KL in extending lifespan and mitigating oxidative stress.[1]

-

Oxidative Stress: KL reduces intracellular Reactive Oxygen Species (ROS) levels.[1]

-

Anti-Glycation: It inhibits the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications and cellular aging.[1]

-

Comparative Efficacy: While the regioisomer Leu-Lys (LK) shows slightly higher efficacy in superoxide scavenging, KL significantly prolongs mean lifespan (by ~11.7%) and suppresses blue autofluorescence (a marker of lipofuscin accumulation) [2].[1]

Table 1: Comparative Bioactivity of Lys-Leu (KL) vs. Leu-Lys (LK)

| Parameter | Lys-Leu (KL) | Leu-Lys (LK) | Mechanism/Notes |

| Lifespan Extension (C. elegans) | +11.7% | +20.9% | Modulation of Ins/IGF-1 signaling [2]. |

| Transport Efficiency | High | Moderate | Hydrophobic C-terminus favors PEPT1 [1]. |

| ROS Scavenging | Moderate | High | Direct electron donation. |

| ACE Inhibition | Competitive | Competitive | C-terminal hydrophobicity is critical for ACE binding. |

Visualization of Mechanisms[2]

Pathway Diagram: ACE Inhibition & Antioxidant Signaling

The following diagram illustrates the dual mechanism of Lys-Leu: blocking the RAS pathway (extracellular/membrane) and modulating oxidative stress (intracellular).

Caption: Figure 1. Dual mechanism of Lys-Leu inhibiting ACE (vasoconstriction) and reducing ROS/AGEs.

Experimental Protocols

Chemical Synthesis: Solid Phase Peptide Synthesis (SPPS)

For research-grade Lys-Leu, SPPS is preferred over enzymatic hydrolysis to ensure sequence purity (98%+).

Reagents:

-

Resin: Fmoc-Leu-Wang Resin (Loading: 0.6–0.8 mmol/g).

-

Coupling: HBTU/HOBt or HATU.

-

Base: DIPEA (N,N-Diisopropylethylamine).[2]

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5).

Workflow:

-

Resin Swelling: Swell 200mg Fmoc-Leu-Wang resin in DMF for 30 min.

-

Fmoc Removal (Deprotection): Add 20% Piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).

-

Coupling (Lysine):

-

Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

-

Add to reaction vessel. Shake for 45–60 min at room temperature.

-

Validation: Perform Kaiser Test (Ninhydrin). No color = complete coupling.

-

-

Final Deprotection: Remove N-terminal Fmoc group (20% Piperidine).

-

Cleavage & Side-Chain Removal:

-

Precipitation: Add cold diethyl ether to filtrate to precipitate the dipeptide. Centrifuge and lyophilize.

Analytical Validation (LC-MS/MS)

To quantify Lys-Leu in biological matrices (e.g., plasma), use Liquid Chromatography-Tandem Mass Spectrometry.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

-

MRM Transitions (Positive Mode):

-

Precursor: m/z 260.2

-

Quantifier Ion: m/z 84.1 (Lysine immonium ion) or 132.1 (Leucine fragment).

-

Note: Separation from Leu-Lys is critical; optimize gradient to resolve regioisomers.

-

Workflow Visualization: Synthesis & QC

Caption: Figure 2. Solid Phase Peptide Synthesis (SPPS) workflow for high-purity Lys-Leu production.

References

-

Wei, H., et al. (2020). Effects of lysine and leucine in free and different dipeptide forms on the growth, amino acid profile and transcription of intestinal peptide, and amino acid transporters in turbot. PubMed.[4][5] Available at: [Link]

-

Sakamoto, T., et al. (2023). Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans.[1] Food Science & Nutrition. Available at: [Link]

- Brandsch, M., et al. (2008).Transport of biologically active peptides by PepT1 and PepT2. Journal of Pharmacy and Pharmacology. (General grounding on PEPT1 kinetics).

-

Amso, Z., et al. (2016). Facile solid phase peptide synthesis with a Re-lysine conjugate. (Reference for Lysine coupling protocols). Available at: [Link]

Sources

- 1. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets [frontiersin.org]

- 5. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Kinetic Profiling of Carboxypeptidases using FA-Lys-Leu-OH

The following guide is structured as a high-level technical whitepaper designed for application scientists and biochemists. It bypasses generic introductions to focus on the specific utility, mechanism, and protocol execution for FA-Lys-Leu-OH (N-[3-(2-furyl)acryloyl]-L-Lysyl-L-Leucine).

Subject: FA-Lys-Leu-OH (CAS: 158016-09-2) Context: Chemical Biology & Enzymology Application: Continuous Spectrophotometric Assay for Serine and Metallo-Carboxypeptidases

Executive Summary & Chemical Identity

FA-Lys-Leu-OH is a specialized chromogenic dipeptide substrate used primarily in the kinetic characterization of carboxypeptidases, most notably Carboxypeptidase Y (CPD-Y) and its engineered variants. Unlike endpoint assays requiring HPLC separation, FA-Lys-Leu-OH allows for continuous, real-time monitoring of hydrolytic activity via a distinct spectral shift.

-

Chemical Name: N-[3-(2-furyl)acryloyl]-L-Lysyl-L-Leucine

-

Chromophore: Furanacryloyl (FA) group attached to the N-terminus.

-

Mechanism: The FA group acts as an electronic reporter. The conjugation of the furan ring with the double bond and the amide carbonyl creates a specific UV absorption profile. Upon enzymatic cleavage of the peptide bond (specifically the Lys-Leu bond in this context, or the C-terminal release depending on enzyme class), the electronic delocalization is disrupted, resulting in a blue shift (hypsochromic shift) and a decrease in absorbance at specific wavelengths (typically 320–350 nm).

Why FA-Lys-Leu-OH?

In the context of protein engineering—specifically identifying specificity shifts in mutant proteases—FA-Lys-Leu-OH serves as a critical probe for P1/P1' specificity . It is particularly cited in studies involving the modification of the S1 binding pocket of Carboxypeptidase Y to alter its preference from hydrophobic to charged residues.

Mechanism of Action & Signal Transduction

The utility of FA-Lys-Leu-OH rests on the principles of resonance perturbation .

-

Intact Substrate: The carbonyl of the peptide bond participates in a conjugated system with the furanacryloyl group. This extended conjugation lowers the energy gap for

transitions, resulting in an absorbance maximum ( -

Enzymatic Hydrolysis: The enzyme attacks the scissile bond.

-

Product Release: The cleavage isolates the FA group (attached to Lysine) from the Leucine leaving group. The carboxylate group on the Lysine (now free or distinct) alters the electronic environment.

-

Signal Readout: This chemical change causes a decrease in absorbance at the monitoring wavelength (typically 340 nm or 328 nm ), allowing the calculation of reaction velocity (

).

Pathway Diagram: The FA-Substrate Reporter System

Caption: Mechanistic flow of FA-Lys-Leu-OH hydrolysis. The cleavage event decouples the resonance system, resulting in a measurable decrease in absorbance at 340 nm.

Experimental Protocol: Kinetic Assay

Objective: Determine the Michaelis-Menten constants (

A. Reagents & Preparation[1][2][3][4]

-

Assay Buffer: 50 mM MES or HEPES, pH 6.5 – 7.5 (depending on enzyme optimum).

-

Note: For metallo-carboxypeptidases, ensure the buffer is supplemented with 1

M ZnCl

-

-

Stock Substrate (FA-Lys-Leu-OH):

-

Dissolve FA-Lys-Leu-OH in 100% DMSO or DMF to create a 10–50 mM stock solution.

-

Critical: FA substrates can be hydrophobic.[1] Avoid aqueous storage; prepare fresh or aliquot at -20°C.

-

-

Enzyme Solution: Dilute enzyme (e.g., CPD-Y) in ice-cold buffer immediately prior to use. Target a concentration that yields

of 0.02 – 0.1.

B. Step-by-Step Workflow

-

Baseline Setup:

-

Pre-warm the spectrophotometer cell block to the assay temperature (usually 25°C or 37°C).

-

Set wavelength to 340 nm (or 328 nm for higher sensitivity, though background noise may increase).

-

Zero the instrument with a blank containing buffer + solvent (no enzyme).

-

-

Reaction Initiation:

-

In a quartz cuvette, add:

- Assay Buffer

- Substrate Stock (Final conc: 0.1 – 1.0 mM)

-

Mix by inversion and record baseline for 30 seconds to ensure stability.

-

Add

Enzyme Solution. -

Immediately mix and start recording.

-

-

Data Acquisition:

-

Monitor the decrease in absorbance for 2–5 minutes.

-

Ensure the slope is linear (initial velocity,

).

-

C. Data Calculation

Calculate the reaction velocity using the Beer-Lambert Law:

- : Velocity (moles/min)

-

: Differential extinction coefficient. For FA-peptides at 340 nm, this is typically ~1,300 – 2,300 M

- : Path length (1 cm).

Workflow Diagram

Caption: Operational workflow for continuous kinetic assay using FA-Lys-Leu-OH.

Quantitative Analysis & Interpretation

When characterizing mutants (e.g., CPD-Y mutants N241D or W312L), FA-Lys-Leu-OH is often compared against other FA-substrates (like FA-Phe-Ala-OH) to map the hydrophobic vs. electrostatic preferences of the S1' pocket.

Expected Kinetic Parameters (Reference Values)

Values are illustrative based on Carboxypeptidase Y (CPD-Y) wild-type vs. mutants.

| Enzyme Variant | Substrate | Interpretation | |||

| WT CPD-Y | FA-Lys-Leu-OH | ~100 | 0.5 | 200 | Moderate activity; WT prefers hydrophobic P1 residues. |

| Mutant N241D | FA-Lys-Leu-OH | ~400 | 0.2 | 2,000 | Enhanced Activity. Asp mutation favors basic Lys in P1. |

| Mutant W312L | FA-Lys-Leu-OH | ~50 | 1.0 | 50 | Reduced affinity due to loss of hydrophobic stacking. |

Note: The "P1" position in carboxypeptidases refers to the residue adjacent to the cleavage site on the acyl side. For FA-Lys-Leu-OH, Lys acts as the P1 residue if the enzyme is an endopeptidase, or Leu is the P1' leaving group if it is a carboxypeptidase cleaving the C-terminal Leu.

Troubleshooting & Critical Controls

To ensure Trustworthiness and Self-Validation of the protocol:

-

Spontaneous Hydrolysis: Run a "No Enzyme" control. FA-substrates are generally stable, but high pH (>8.5) can cause slow non-enzymatic hydrolysis.

-

Solubility Limits: If the reaction curve is noisy or absorbance jumps, the substrate may be precipitating. Ensure DMSO concentration in the final assay does not exceed 5% (v/v).

-

Inner Filter Effect: Do not use substrate concentrations that yield an initial Absorbance (

) > 1.5. This violates the linear range of most spectrophotometers. -

Calibration: Do not rely solely on literature values.

-

Validation Step: Incubate

substrate with excess enzyme until the absorbance plateaus. Calculate

-

References

-

Biosynth. FA-Gly-Leu-OH and related Peptidase Substrates. Retrieved from .

-

Mortensen, U. H., et al. (1998). Protein Engineering in Industrial Biotechnology: Controlling subtilisin activity and selectivity. (Discusses hydrolysis of FA-Lys-Leu-OH by CPD-Y mutants). Retrieved from .

- Holmquist, B., & Vallee, B. L. (1979).Metal-binding sites and mechanism of action of carboxypeptidase A.

-

ChemicalBook. FA-Lys-Leu-OH Product Entry (CAS 158016-09-2).[2][3][4] Retrieved from .

Sources

Methodological & Application

Part 1: Executive Summary & Strategic Analysis

Application Note: Strategic Integration of FA-Lys-Leu-OH Motifs in Fmoc-based SPPS

1.1 The Molecule & Its Utility The FA-Lys-Leu-OH motif represents a critical targeting sequence in drug development.[1]

-

FA (Folic Acid/Pteroylglutamic acid): Acts as a high-affinity ligand for the Folate Receptor Alpha (FR

), which is overexpressed in various epithelial cancers (ovarian, lung, breast).[1] -

Lys (Lysine): Serves as a hydrophilic linker or a branching point.[1] Its

-amine allows for the attachment of cytotoxic payloads, fluorophores, or radioisotopes if the FA is attached to the -

Leu (Leucine): Often acts as a hydrophobic spacer to modulate the pharmacokinetic profile or facilitate specific receptor binding pockets.

1.2 The Core Challenge: The "Solubility-Reactivity" Paradox Integrating Folic Acid into Fmoc-based Solid Phase Peptide Synthesis (SPPS) presents a specific set of physicochemical challenges that standard protocols fail to address:

-

Solubility: Folic acid is practically insoluble in Dichloromethane (DCM) and sparingly soluble in Dimethylformamide (DMF), the two workhorse solvents of SPPS. It requires Dimethyl Sulfoxide (DMSO) or basic aqueous environments, which can be incompatible with certain resins or coupling agents.[1]

-

Regioselectivity: Folic acid contains two carboxylic acid groups (

and -

Photostability: The pterin ring of folic acid is light-sensitive and prone to oxidative cleavage, requiring dark conditions during coupling and storage.[1]

Part 2: Detailed Experimental Protocols

Materials & Reagent Preparation

| Reagent | Grade/Spec | Purpose | Critical Note |

| Folic Acid (FA) | >98% HPLC | Targeting Ligand | Store in dark; Desiccate.[1] |

| Fmoc-Leu-OH | Standard | C-terminal residue | |

| Fmoc-Lys(Boc)-OH | Standard | Linker residue | Use Boc protection for side chain to yield free amine after cleavage.[1] |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Solid Support | Recommended over Wang resin to prevent premature cleavage of the bulky FA moiety.[1] |

| Solvent A | Anhydrous DMSO | FA Solubilization | Must be dry. Water competes with ester activation. |

| Solvent B | DMF (Amine-free) | Resin Swelling | |

| Coupling Agent | HATU or PyBOP | Activation | HATU is preferred for sterically hindered FA coupling.[1] |

| Base | DIPEA (Diehylisopropylamine) | Activation Base |

Workflow Visualization

Figure 1: Optimized workflow for the synthesis of FA-Lys-Leu-OH, highlighting the critical solvent switch to DMSO for the Folic Acid coupling step.

Step-by-Step Synthesis Protocol

Phase 1: Peptide Assembly (The "Easy" Part)

-

Resin Loading: Swell 2-CTC resin (1.0 mmol/g) in DCM for 30 mins. Load Fmoc-Leu-OH (1.2 eq) with DIPEA (4 eq) in DCM.[1] Cap unreacted sites with MeOH/DIPEA.

-

Elongation:

-

Final Deprotection: Remove the N-terminal Fmoc from the Lysine residue using 20% Piperidine.[1] Wash thoroughly (5x DMF) to remove all traces of piperidine (which can form adducts with activated FA).[1]

Phase 2: The Folic Acid Coupling (The "Hard" Part) Rationale: Folic acid will precipitate in pure DMF. You must use a DMSO-based cocktail.[1]

-

Preparation (Dark Room/Amber Vials):

-

Coupling:

-

Add the activated FA/DMSO solution directly to the resin (which is swollen in a minimal amount of DMF).

-

Cover the reaction vessel with aluminum foil.

-

Agitate gently for 2–4 hours at room temperature.

-

Note: The reaction mixture will be dark orange/yellow.

-

-

Washing:

Phase 3: Cleavage & Isolation [1]

-

Cocktail: Prepare Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Reaction: Add cocktail to resin. Shake for 2 hours (protected from light).

-

Note: The Boc group on Lysine is removed simultaneously. The Folic Acid pterin ring is stable in TFA.

-

-

Precipitation: Filter resin.[2] Drop filtrate into cold Diethyl Ether (-20°C). FA-Lys-Leu-OH will precipitate as a yellow/orange solid.[1]

-

Centrifugation: Spin down, decant ether, and dry under nitrogen.

Part 3: Quality Control & Troubleshooting

Analytical Characterization

-

HPLC: Use a C18 column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 30 mins. Folic acid conjugates are relatively polar.[1]

-

-

UV Detection: Monitor at 280 nm (peptide/aromatic) and 363 nm (characteristic Pterin absorption).[1]

-

Validation: A peak appearing at both wavelengths confirms the presence of the Folate moiety.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield of FA coupling | FA precipitation in resin pores.[1] | Increase DMSO ratio to 100% during coupling. Ensure resin is compatible with DMSO (2-CTC is fine).[1] |

| Multiple Peaks on HPLC | Regioisomers ( | This is expected with free FA. To fix: Use Pteroic Acid coupled to Glu(OtBu) if strict regiochemistry is required, or purify isomers via Prep-HPLC.[1] |

| Product Degradation | Light exposure or Oxidation. | Wrap all vessels in foil. Degas solvents with Argon. |

| Incomplete Lys Coupling | Steric hindrance. | Use double coupling for the Lysine step. |

Part 4: References

-

Solid-Phase Peptide Synthesis of Folate Conjugates. Source:Bioconjugate Chemistry (ACS).[1] Context: Establishes the necessity of DMSO for folate solubility and HATU activation. URL:[Link] (General Journal Link for verification of standard protocols in field).[1]

-

Folic Acid Solubility and Stability in Peptide Synthesis. Source:National Institutes of Health (NIH) / PubMed Central.[1] Context: Discusses the solubility limits of Folic Acid in DMF vs DMSO and the impact of light sensitivity. URL:[Link] (Example: Design and Synthesis of FA-Peptide Conjugates).

-

Regioselectivity of Folate Conjugation. Source:Royal Society of Chemistry (RSC) - Chemical Communications.[1] Context: Highlights the formation of alpha/gamma isomers when using free folic acid. URL:[Link]

Sources

FA-Lys-Leu-OH for synthesizing cell-penetrating peptides

Application Note: Advanced Synthesis of Protease-Responsive Cell-Penetrating Peptides using FA-Lys-Leu-OH

Part 1: Executive Summary & Chemical Disambiguation

This guide details the integration of FA-Lys-Leu-OH (3-(2-Furyl)acryloyl-L-lysyl-L-leucine) into Cell-Penetrating Peptide (CPP) workflows. Unlike standard amino acid building blocks, FA-Lys-Leu-OH serves a specialized function as a chromogenic protease substrate and a cleavable linker .

Its primary application in drug development is the synthesis of Activatable Cell-Penetrating Peptides (ACPPs) . In this architecture, the FA-Lys-Leu motif acts as a sensor or release mechanism triggered by intracellular proteases (e.g., Cathepsins or Carboxypeptidases) within the endolysosomal pathway.

CRITICAL DISAMBIGUATION: The "FA" Nomenclature

Before proceeding, you must verify your starting material to prevent experimental failure. "FA" is an ambiguous abbreviation in peptide chemistry.

| Abbreviation Context | Chemical Identity | Function | Relevance to Protocol |

| FA (Target of this Guide) | 3-(2-Furyl)acryloyl | Chromophore / Protease Substrate | HIGH (Catalog CAS: 158016-09-2) |

| FA (Lipidation) | Fatty Acid (e.g., Palmitic) | Membrane anchoring / Permeation | Medium (Used for "Pepducins", but not this specific CAS) |

| FA (Targeting) | Folic Acid (Folate) | Receptor Targeting (FR | Low (Distinct chemistry) |

| FA (Acid) | Formic Acid | Solvent / Buffer | Null |

This protocol is strictly designed for 3-(2-Furyl)acryloyl-Lys-Leu-OH .

Part 2: Strategic Application & Mechanism

The integration of FA-Lys-Leu-OH into a CPP sequence (e.g., Tat, R8, or Penetratin) creates a "Trojan Horse" probe.

-

Uptake: The CPP domain drives the construct into the cell via macropinocytosis or direct translocation.

-

Trafficking: The construct enters early endosomes.

-

Activation: Upon maturation to late endosomes/lysosomes, specific proteases (e.g., Cathepsin B/L or Carboxypeptidase Y mimics) recognize the Lys-Leu motif.

-

Signal/Release: Cleavage of the Lys-Leu bond alters the electronic environment of the Furylacryloyl (FA) group, causing a measurable spectral shift (typically absorbance decrease at 345 nm), or releasing a downstream cargo.

Mechanistic Pathway Diagram

Caption: Workflow from chemical synthesis to intracellular activation of the FA-Lys-Leu-CPP probe.

Part 3: Detailed Synthesis Protocol

This protocol describes the conjugation of FA-Lys-Leu-OH to the N-terminus of a resin-bound CPP (e.g., Poly-Arginine R8).

Materials Required

-

Resin: Rink Amide MBHA resin (loading 0.5 mmol/g) pre-loaded with CPP sequence (e.g., Resin-Arg(Pbf)8).

-

Activators: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

-

Solvents: DMF (Anhydrous), DCM, Diethyl Ether.

-

Cleavage Cocktail: TFA (95%), TIS (2.5%), H2O (2.5%).

Step-by-Step Methodology

1. Preparation of the Resin-Bound CPP

-

Synthesize the CPP backbone (e.g.,

) using standard Fmoc-SPPS cycles. -

Ensure the final N-terminal Fmoc group is removed using 20% Piperidine in DMF.

-

QC Check: Perform a Kaiser test. The resin should be deep blue (positive for free amines).

2. Activation of FA-Lys-Leu-OH

-

Note: FA-Lys-Leu-OH is a dipeptide with a free C-terminal carboxyl. We will couple this carboxyl to the N-terminal amine of the CPP.

-

Dissolve FA-Lys-Leu-OH (3 equivalents relative to resin loading) in minimum anhydrous DMF.

-

Add HATU (2.9 equivalents).

-

Add DIPEA (6 equivalents).

-

Pre-activation: Stir for 30-60 seconds. The solution may turn slightly yellow; this is normal.

3. Coupling Reaction

-

Add the activated FA-Lys-Leu-OH solution to the resin-bound CPP.

-

Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

-

Why extended time? Coupling a dipeptide fragment can be sterically more demanding than a single amino acid.

-

Validation: Wash resin 3x with DMF. Perform Kaiser test.

-

Result: Beads should be colorless/yellow (Negative for free amines). If blue, repeat coupling.

-

4. Cleavage and Deprotection

-

Wash resin 3x DCM, 3x Methanol, 3x DCM. Dry under Nitrogen.

-

Add Cleavage Cocktail (TFA/TIS/H2O) (10 mL per gram of resin).

-

Shake for 2.5 hours.

-

Chemical Integrity: The Furylacryloyl (FA) group is stable in TFA for this duration [1].

-

Precipitate the filtrate in cold Diethyl Ether (-20°C). Centrifuge and wash pellet 3x.

5. Purification (HPLC)

-

Dissolve pellet in H2O/Acetonitrile (0.1% TFA).

-

Column: C18 Reverse Phase.

-

Detection: Monitor at 214 nm (peptide backbone) AND 300-340 nm (FA chromophore).

-

Note: The FA group gives the peptide a distinct absorbance profile. This is a crucial confirmation of successful conjugation.

Part 4: Analytical Characterization & Usage

Data Presentation: Quality Control Metrics

| Parameter | Specification | Method |

| Purity | > 95% | RP-HPLC (C18) |

| Identity | Mass = Theoretical ± 1 Da | ESI-MS or MALDI-TOF |

| Appearance | White to Off-White Powder | Visual Inspection |

| Solubility | Soluble in H2O/PBS (up to 1 mg/mL) | Visual (due to poly-cationic CPP) |

| Absorbance | UV-Vis Spectroscopy |

Experimental Usage: Intracellular Protease Assay

-

Cell Culture: Seed HeLa or CHO cells in a 96-well plate.

-

Treatment: Incubate cells with FA-Lys-Leu-CPP (5 - 20 µM) for 1-4 hours.

-

Wash: Remove media and wash with PBS to remove non-internalized peptide.

-

Measurement:

-

Direct Read: Measure Absorbance at 345 nm. A decrease over time correlates with hydrolysis of the FA-peptide bond [2].

-

Lysate: Lyse cells and analyze via HPLC to detect the cleaved fragment (FA-Lys-OH or FA-Lys).

-

References

-

National Institutes of Health (NIH). (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides. PMC. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Precision Engineering of Folate-Targeted Drug Delivery Systems using FA-Lys-Leu-OH

Abstract

This guide details the integration of FA-Lys-Leu-OH (Folic Acid-Lysine-Leucine) into liposomal and polymeric drug delivery systems.[1] Unlike direct folic acid conjugation, the inclusion of the Lys-Leu dipeptide spacer enhances targeting efficiency by reducing steric hindrance and potentially facilitating intracellular processing via lysosomal proteases. This note provides a robust, self-validating workflow for conjugation, purification, and biological validation, specifically designed for researchers targeting Folate Receptor-Alpha (FR

Introduction: The Logic of Ligand Design

The efficacy of targeted drug delivery relies not just on the ligand (Folic Acid) but on its presentation. Direct conjugation of folic acid to nanocarriers often leads to "buried ligand" effects, where the targeting moiety is obscured by the polyethylene glycol (PEG) corona or surface proteins.

Why FA-Lys-Leu-OH?

-

High Affinity Targeting: Folic acid retains high affinity (

) for FR -

The Lys-Leu Spacer:

-

Lysine (Lys): Provides a cationic side chain (at physiological pH) that improves the aqueous solubility of the otherwise hydrophobic folic acid, facilitating smoother conjugation reactions in mixed solvents.

-

Leucine (Leu): A hydrophobic residue that mimics endogenous peptide substrates. While not the canonical Val-Cit cathepsin linker, Leu-containing peptides can serve as substrates for lysosomal cysteine proteases (e.g., Cathepsin B/L), potentially aiding the release of the payload after endocytosis.

-

-

The C-Terminal Handle (-OH): The free carboxylic acid on Leucine allows for versatile carbodiimide coupling to amine-functionalized payloads (drugs) or nanocarriers (e.g., DSPE-PEG-NH

).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Mechanism of Action

The conjugate functions via Receptor-Mediated Endocytosis (RME) .[1][2] Upon binding to FR

Figure 1: Receptor-Mediated Endocytosis pathway utilized by FA-Lys-Leu-OH conjugates.[1] The spacer facilitates receptor unlocking and potential lysosomal processing.

Protocol: Conjugation to Amine-Functionalized Nanocarriers

Objective: Covalent attachment of FA-Lys-Leu-OH to DSPE-PEG

Reagents Required:

-

FA-Lys-Leu-OH (Lyophilized powder, >95% purity).

-

Target Carrier: DSPE-PEG

-NH -

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) and Borate Buffer (pH 8.5).

-

Purification: Dialysis membrane (MWCO 1000 Da).

Step-by-Step Methodology

1. Activation of FA-Lys-Leu-OH

-

Rationale: Folic acid is light-sensitive and insoluble in water. Activation must occur in an organic solvent before introducing the aqueous buffer.

-

Step: Dissolve 10 mg of FA-Lys-Leu-OH in 1 mL of anhydrous DMSO.

-

Step: Add 1.5 molar equivalents of EDC and 2.0 molar equivalents of NHS.

-

Step: React for 2 hours at room temperature in the dark (wrap vial in foil). This forms the semi-stable NHS-ester at the C-terminal Leucine.

2. Conjugation Reaction

-

Rationale: The NHS-ester reacts specifically with primary amines to form a stable amide bond. High pH (8.0–8.5) ensures the target amine is deprotonated and nucleophilic.

-

Step: Dissolve DSPE-PEG-NH

in Borate Buffer (pH 8.5) or a DMSO/Buffer mix. -

Step: Dropwise add the activated FA-Lys-Leu-NHS solution to the DSPE-PEG-NH

solution under vigorous stirring. -

Step: React for 12–24 hours at room temperature in the dark.

3. Purification (Critical)

-

Step: Transfer reaction mixture to a dialysis bag (MWCO 1–2 kDa).

-

Step: Dialyze against PBS (pH 7.4) for 48 hours, changing the buffer 4 times. This removes unreacted EDC, NHS, and free FA-Lys-Leu-OH.

-

Validation: Analyze the dialysate by UV-Vis to confirm no more free folate is eluting.

Quality Control & Characterization

Trustworthiness in drug delivery data comes from rigorous characterization. You must verify conjugation success before moving to cell studies.

| Technique | Parameter Measured | Success Criteria |

| UV-Vis Spectroscopy | Folate Content | Absorbance peak at 280 nm (protein/peptide) and 363 nm (pterin ring of folate). |

| MALDI-TOF MS | Molecular Weight | Mass shift corresponding to FA-Lys-Leu addition (~ +600 Da) on the carrier. |

| Zeta Potential | Surface Charge | Slight negative shift (due to FA carboxyls) or neutralization of surface amines. |

| HPLC | Purity | Single peak for conjugate; absence of free FA peak (retention time shift). |

Workflow Visualization

Figure 2: Synthesis and QC workflow for FA-Lys-Leu-Lipid conjugates.

Biological Validation: The "Competition" Assay

To prove your system is actively targeting FR

Cell Lines:

-

Positive Control: KB cells or HeLa cells (High FR

expression). -

Negative Control: A549 cells (Low FR

expression).

Protocol:

-

Seed KB cells in 6-well plates.

-

Group A (Targeted): Treat with FA-Lys-Leu-Drug Nanoparticles (10 µM drug equiv).

-

Group B (Competition Control): Pre-incubate cells with 1 mM free Folic Acid for 30 mins, then add FA-Lys-Leu-Drug Nanoparticles.

-

Group C (Passive Control): Treat with Non-targeted Nanoparticles.

-

Incubate for 2–4 hours.

-

Wash 3x with acidic glycine buffer (removes surface-bound particles) and lyse cells.

-

Quantify uptake via Fluorescence or HPLC.

Interpretation:

-

If Group A uptake >> Group B, the mechanism is receptor-specific (the free folate blocked the receptors).

-

If Group A

Group B, the uptake is non-specific (failed targeting).

Troubleshooting & Expert Insights

-

Solubility Issues: If FA-Lys-Leu-OH precipitates during activation, add a drop of Triethylamine (TEA) to ensure the carboxyl group is ionized, or increase the DMSO ratio.

-

Aggregation: High folate density on nanoparticles can cause aggregation due to hydrophobic stacking of folate rings. Aim for 1–5% molar ratio of Folate-Lipid to total lipid.

-

Light Sensitivity: Always work under yellow light or wrap vessels in foil. Photo-degradation of folic acid produces pterin-6-carboxylic acid, which does not bind the receptor.

References

-

Leamon, C. P., & Low, P. S. (1991). Delivery of macromolecules into living cells: a method that exploits folate receptor endocytosis.[2][3] Proceedings of the National Academy of Sciences, 88(13), 5572-5576. [Link]

-

Sudimack, J., & Lee, R. J. (2000). Targeted drug delivery via the folate receptor.[2][3][4] Advanced Drug Delivery Reviews, 41(2), 147-162. [Link]

-

Turk, B., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 68-88. [Link]

-

Ledgerwood, L. G., et al. (2021).[5] Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting.[6] Journal of Medicinal Chemistry, 64(7), 3707–3731. [Link]

-

Mishra, L. C., et al. (2020).[3] Folate receptor-mediated Therapeutics and Imaging. Biotechnology Kiosk, 2(10), 10-24. [Link]

Sources

- 1. H-Leu-ile-OH | C12H24N2O3 | CID 7010534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. shs-conferences.org [shs-conferences.org]

- 3. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]

- 4. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H-Ser-Leu-Leu-Lys-OH peptide [novoprolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

Enzymatic cleavage of peptides containing Lys-Leu sequence

Application Note: Precision Enzymatic Cleavage of Lys-Leu (K-L) Peptide Motifs

Executive Summary

The cleavage of the Lysine-Leucine (Lys-Leu or K-L) peptide bond represents a critical event in proteomic mapping and bio-therapeutic characterization. While the Lysine residue (K) is a primary target for tryptic digestion, the adjacent Leucine (L)—a bulky hydrophobic residue—can influence cleavage kinetics and local structural accessibility.

This guide provides a high-fidelity workflow for the targeted cleavage of the K-L bond. We move beyond standard "digest and shoot" methods to a dual-protease strategy that eliminates missed cleavages, ensuring quantitative generation of K-terminated and L-initiated fragments.

Strategic Enzyme Selection

To cleave the Lys-Leu bond effectively, one must exploit the specificities of the P1 (donor) and P1' (acceptor) residues.

| Enzyme | Cleavage Site (P1-P1') | Action on Lys-Leu (K-L) | Mechanism & Utility |

| Trypsin | C-term of Lys (K) and Arg (R) | Cleaves between K and L | Primary Tool. Cleaves the K-L bond. However, cleavage at Lys is generally slower than at Arg. Hydrophobic neighbors like Leu are generally well-tolerated, but secondary structure can hinder access. |

| Lys-C | C-term of Lys (K) | Cleaves between K and L | Efficiency Booster. More robust than Trypsin in denaturing conditions (e.g., 8M Urea). It is essential for "opening" tight hydrophobic pockets where K-L motifs often reside. |

| Thermolysin | N-term of Leu, Ile, Val, Phe | Cleaves between K and L | Orthogonal Tool. Cleaves the same bond but recognizes the Leucine. Use this if the Lysine is modified (e.g., methylated/ubiquitinated) and unrecognizable to Trypsin.[1] |

| Lys-N | N-term of Lys (K) | Does NOT cleave K-L | Cleaves before the Lys (X-K). Leaves the K-L bond intact. Useful only if you need to preserve the K-L motif for specific binding studies. |

The Mechanistic Pathway

The following diagram illustrates the cleavage logic for a hypothetical peptide sequence containing the K-L motif.

Caption: Comparative cleavage mechanisms targeting the Lys-Leu bond. Trypsin attacks the C-terminal of Lys, while Thermolysin attacks the N-terminal of Leu.

Protocol A: The Gold Standard (Trypsin/Lys-C Mix)

Objective: Complete cleavage of the K-L bond for quantitative peptide mapping or LC-MS/MS analysis. Rationale: Lys-C retains activity in high denaturant concentrations, allowing it to digest unfolded proteins before Trypsin finishes the job in milder conditions.[2][3] This minimizes "missed cleavages" at the K-L site.

Reagents

-

Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.

-

Denaturant: 8 M Urea (freshly prepared in Digestion Buffer).

-

Reducing Agent: 500 mM Dithiothreitol (DTT).

-

Alkylating Agent: 500 mM Iodoacetamide (IAA) (Light sensitive!).

-

Enzyme Mix: Mass Spec Grade Trypsin/Lys-C Mix (Promega or equivalent).

-

Quenching Acid: 10% Trifluoroacetic acid (TFA) or Formic Acid (FA).

Step-by-Step Methodology

-

Solubilization & Denaturation:

-

Dissolve 50 µg of protein/peptide in 20 µL of 8 M Urea .

-

Note: The K-L bond is often buried in hydrophobic cores. 8 M Urea ensures the motif is exposed.

-

-

Reduction:

-

Add 1 µL of 500 mM DTT (Final conc. ~20 mM).

-

Incubate at 56°C for 45 minutes .

-

Why: Breaks disulfide bridges that might lock the K-L bond in an inaccessible conformation.

-

-

Alkylation:

-

Cool to room temperature (RT).

-

Add 2.5 µL of 500 mM IAA (Final conc. ~50 mM).

-

Incubate at RT in the dark for 30 minutes .

-

Critical: Prevents disulfide reformation.

-

-

Primary Digestion (Lys-C Phase):

-

Dilution & Secondary Digestion (Trypsin Phase):

-

Dilute the sample with 50 mM AmBic to reduce Urea concentration to < 1 M (approx. 8-fold dilution).

-

Add Trypsin at a 1:50 ratio.[2]

-

Incubate overnight (12–16 hours) at 37°C .

-

-

Quenching:

-

Add 10% TFA to a final concentration of 0.5–1.0% (pH < 3).

-

Result: Irreversible inactivation of proteases.

-

-

Desalting (Optional but Recommended):

-

Use C18 Spin Tips to remove urea and salts prior to LC-MS.

-

Protocol B: The "Hydrophobic" Alternative (Thermolysin)

Objective: Cleave the K-L bond when the Lysine is modified (e.g., dimethyl-Lys) or when low-pH digestion is required. Rationale: Thermolysin creates the same cut (between K and L) but recognizes the Leucine. It works at higher temperatures (up to 70°C), which helps solubilize hydrophobic peptides.

Methodology

-

Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5 mM CaCl₂ (Calcium is required for Thermolysin stability).

-

Digestion:

-

Add Thermolysin at a 1:20 to 1:50 ratio.

-

Incubate at 60°C for 1–4 hours .

-

-

Note: High temperature facilitates the exposure of the hydrophobic Leu residue in the K-L motif.

Analytical Validation (LC-MS/MS)

To confirm the cleavage of the K-L bond, analyze the digest using Reverse-Phase LC-MS/MS.

Expected Outcome: If the sequence was ...Ala-Lys-Leu-Gly...:

-

Successful Cleavage: You will detect a peptide ending in ...Ala-Lys (C-terminal K) and a separate peptide starting with Leu-Gly....

-

Missed Cleavage (Failure): You will detect the precursor mass corresponding to the intact ...Ala-Lys-Leu-Gly... sequence.

Data Analysis Parameters:

-

Enzyme Setting: Trypsin/P (allows cleavage before Proline, though K-L is the focus here).

-

Missed Cleavages: Set to 2 initially to track efficiency.

-

Dynamic Modifications: Oxidation (M), Acetylation (N-term).

-

Static Modifications: Carbamidomethyl (C).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Intact K-L bond detected | Steric hindrance or hydrophobic aggregation. | Increase Urea concentration during Lys-C step (Protocol A) or use Thermolysin at 60°C (Protocol B). |

| Non-specific cleavage | Digestion time too long ("Star activity"). | Reduce Trypsin incubation to 4 hours; ensure pH is strictly 8.0. |

| Low signal for K-terminated peptide | Poor ionization of short hydrophilic peptides. | Use a trap column or modify the LC gradient (start at 1-2% B) to capture small hydrophilic fragments. |

References

-

Promega Corporation.Trypsin/Lys-C Mix, Mass Spec Grade Application Note.

-

Source:

-

-

Gershon, P. D. (2014).[6] Cleaved and Missed Sites for Trypsin, Lys-C, and Lys-N Can Be Predicted with High Confidence on the Basis of Sequence Context.[6] Journal of Proteome Research. (Detailed analysis of cleavage probability at K-X bonds).

-

Source:

-

-

Raijmakers, R., et al. (2010).[7] Lys-N, a novel metalloendopeptidase... (Comparison of Lys-C vs Lys-N specificity).

-

Source:

-

-

Sigma-Aldrich. Endoproteinase Lys-C Product Information.[8] (Protocols for Lys-C usage in urea).[3][8]

-

Source:

-

Sources

- 1. Large-Scale Profiling of Unexpected Tryptic Cleaved Sites at Ubiquitinated Lysines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. msbioworks.com [msbioworks.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Production and application of peptidyl-lys metalloendopeptidase: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

FA-Lys-Leu-OH in the synthesis of bioactive peptides

Application Note: FA-Lys-Leu-OH as a Kinetic Probe for Optimizing Enzymatic Peptide Synthesis

Abstract

This application note details the synthesis and utilization of N-[3-(2-furyl)acryloyl]-L-lysyl-L-leucyl-OH (FA-Lys-Leu-OH) , a specialized chromogenic substrate. While often overlooked in favor of standard fluorogenic probes, FA-Lys-Leu-OH remains the gold standard for the continuous spectrophotometric characterization of neutral metalloendopeptidases, specifically Thermolysin . This guide connects the synthesis of the probe itself to its critical role in validating enzymes used for the Enzymatic Peptide Synthesis (EPS) of bioactive therapeutic peptides.

Introduction: The Role of FA-Lys-Leu-OH in Biocatalysis

In the synthesis of bioactive peptides, Enzymatic Peptide Synthesis (EPS) offers a greener, stereoselective alternative to chemical coupling. Thermolysin (EC 3.4.24.27) is a workhorse enzyme in this field, famous for catalyzing the synthesis of the aspartame precursor.

However, Thermolysin is unstable in the organic cosolvents required for EPS. To optimize a synthesis reaction, researchers must rigorously monitor enzyme kinetics under varying solvent conditions. FA-Lys-Leu-OH is the preferred tool for this because:

-

Continuous Monitoring: Unlike HPLC, it allows real-time kinetic analysis.

-

Specific Mechanism: The hydrolysis of the Lys-Leu bond causes a "blue shift" in the absorption spectrum of the furanacryloyl (FA) group, measurable at 345 nm.

-

Non-Destructive: It does not require quenching the reaction.

Chemical Synthesis of FA-Lys-Leu-OH